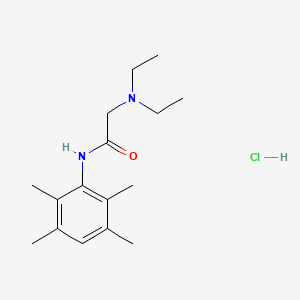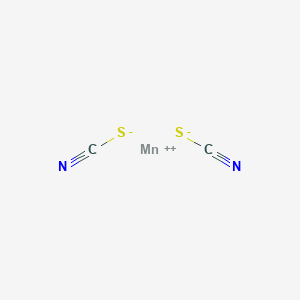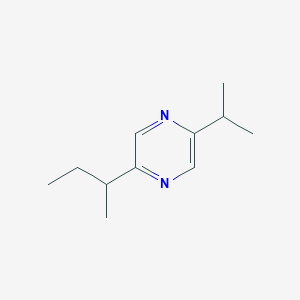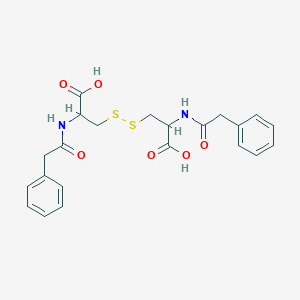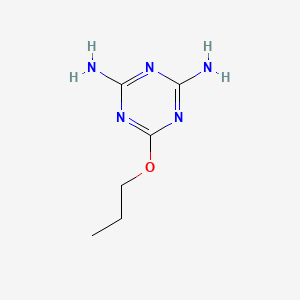
Dimethyl(2-hydroxyethyl)propylammonium bromide benzilate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl(2-hydroxyethyl)propylammonium bromide benzilate is a quaternary ammonium compound with a complex structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(2-hydroxyethyl)propylammonium bromide benzilate typically involves the reaction of dimethyl(2-hydroxyethyl)propylammonium bromide with benzilic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include N-bromosuccinimide (NBS) and diethyl phosphite .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl(2-hydroxyethyl)propylammonium bromide benzilate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide and various alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Dimethyl(2-hydroxyethyl)propylammonium bromide benzilate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Industry: It is used in the formulation of various industrial products, including surfactants and emulsifiers
Mecanismo De Acción
The mechanism of action of Dimethyl(2-hydroxyethyl)propylammonium bromide benzilate involves its interaction with specific molecular targets. The compound can bind to cellular membranes, altering their permeability and affecting cellular processes. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Didodecyldimethylammonium bromide: Another quaternary ammonium compound with similar properties.
Dimethylbenzylammonium chloride: Known for its antimicrobial activity.
Tetrabutylammonium bromide: Commonly used in organic synthesis as a phase-transfer catalyst.
Uniqueness
Dimethyl(2-hydroxyethyl)propylammonium bromide benzilate is unique due to its specific structural features, which confer distinct chemical and biological properties
Propiedades
| 57876-22-9 | |
Fórmula molecular |
C21H28BrNO3 |
Peso molecular |
422.4 g/mol |
Nombre IUPAC |
2-(2-hydroxy-2,2-diphenylacetyl)oxyethyl-dimethyl-propylazanium;bromide |
InChI |
InChI=1S/C21H28NO3.BrH/c1-4-15-22(2,3)16-17-25-20(23)21(24,18-11-7-5-8-12-18)19-13-9-6-10-14-19;/h5-14,24H,4,15-17H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
TZSOXWMYOZPGBX-UHFFFAOYSA-M |
SMILES canónico |
CCC[N+](C)(C)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


